molecular formula C23H33N3S B11081374 4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B11081374
M. Wt: 383.6 g/mol
InChI Key: FJDNIGBGUJFUDB-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a complex organic compound characterized by its unique adamantyl and phenylethyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction. Adamantyl chloride reacts with the piperazine derivative in the presence of a base such as sodium hydride.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a reductive amination reaction, where the piperazine derivative reacts with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Carbothioamide: The final step involves the reaction of the piperazine derivative with thiophosgene to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and phenylethyl groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to a corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl and phenylethyl groups.

    Reduction: Amines derived from the reduction of the carbothioamide group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The phenylethyl group can engage in π-π interactions with aromatic residues in the target protein, enhancing binding stability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Adamantyl)piperazine-1-carbothioamide: Lacks the phenylethyl group, which may reduce its binding affinity and selectivity.

    N-(2-Phenylethyl)piperazine-1-carbothioamide: Lacks the adamantyl group, which may affect its steric properties and overall activity.

    4-(1-Adamantyl)-N-methylpiperazine-1-carbothioamide: Contains a methyl group instead of the phenylethyl group, which can alter its interaction with molecular targets.

Uniqueness

4-(1-Adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is unique due to the combination of the adamantyl and phenylethyl groups, which provide a balance of steric bulk and aromatic interactions

Properties

Molecular Formula

C23H33N3S

Molecular Weight

383.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H33N3S/c27-22(24-7-6-18-4-2-1-3-5-18)25-8-10-26(11-9-25)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2,(H,24,27)

InChI Key

FJDNIGBGUJFUDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=S)NCCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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